Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
CAS No.: 723286-81-5
Cat. No.: VC8290637
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723286-81-5 |
|---|---|
| Molecular Formula | C11H18N4O3 |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | tert-butyl 3-methoxy-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)14-5-6-15-8(7-14)12-13-9(15)17-4/h5-7H2,1-4H3 |
| Standard InChI Key | QVUNVQZUXIJMJK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, tert-butyl 3-methoxy-6,8-dihydro-5H-[1, triazolo[4,3-a]pyrazine-7-carboxylate, reflects its bicyclic architecture. The triazolo[4,3-a]pyrazine system consists of a five-membered triazole ring fused to a six-membered pyrazine ring, with methoxy and Boc substituents at positions 3 and 7, respectively. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| CAS No. | 723286-81-5 |
| Molecular Formula | |
| Molecular Weight | 254.29 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1 |
| InChIKey | QVUNVQZUXIJMJK-UHFFFAOYSA-N |
| Solubility | Data pending; likely polar aprotic solvents |
The Boc group enhances solubility in organic solvents, while the methoxy moiety influences electronic distribution and potential hydrogen-bonding interactions.
Synthesis and Manufacturing Processes
Synthesis of tert-butyl 3-methoxy-5,6-dihydro- triazolo[4,3-A]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. Although detailed protocols remain proprietary, general methodologies include:
-
Ring Formation: Cyclocondensation of hydrazine derivatives with α-haloketones or α,β-diketones to construct the triazole ring.
-
Functionalization: Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reaction.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group, ensuring stability during subsequent reactions.
Critical parameters such as temperature (often 0–25°C), pH (neutral to mildly basic), and reaction time (12–48 hours) are tightly controlled to optimize yield and purity. Industrial-scale production may employ continuous flow chemistry to enhance reproducibility.
| Aspect | Guideline |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Ventilation | Use in fume hood |
| Storage | 2–8°C in airtight container |
| Disposal | Incineration per local regulations |
No specific hazard statements (H-phrases) or precautionary statements (P-phrases) are listed, though standard laboratory precautions for organic compounds apply .
Comparative Analysis with Structural Analogs
The tert-butyl 3-methoxy derivative belongs to a broader class of triazolopyrazine carboxylates. Key analogs and their distinguishing features include:
The methoxy group in the subject compound balances electronic effects and metabolic stability, making it favorable for further optimization.
Applications in Medicinal Chemistry and Drug Development
As a triazolopyrazine derivative, this compound serves as a scaffold for designing:
-
COX-2 Selective Inhibitors: Mitigating cardiovascular risks associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Neuropathic Pain Agents: Leveraging the Boc group for improved CNS bioavailability.
-
Anticancer Adjuvants: Potentiating DNA-damaging agents via inflammation suppression.
Ongoing structure-activity relationship (SAR) studies aim to refine potency and selectivity.
Future Perspectives and Research Directions
Critical gaps in current knowledge include:
-
ADME/Tox Profiles: Absorption, distribution, metabolism, excretion, and chronic toxicity studies.
-
Target Identification: Proteomic screens to elucidate off-target interactions.
-
Formulation Development: Nanoencapsulation for enhanced oral bioavailability.
Collaborative efforts between academic and industrial researchers are essential to advance this compound into preclinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume